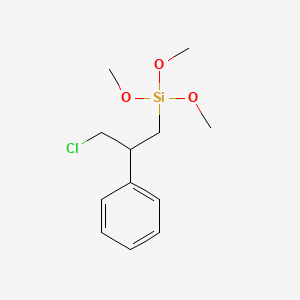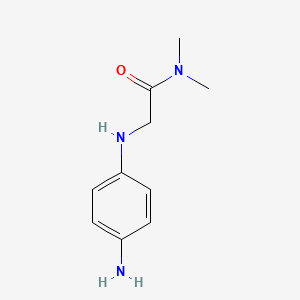![molecular formula C15H20N6O3S B8310132 2-[[6-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxylic acid](/img/structure/B8310132.png)
2-[[6-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxylic acid
概要
説明
2-[[6-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxylic acid is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia . The compound’s structure includes a thiazole ring, a pyrimidine ring, and a piperazine ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of diethylenetriamine with ethylene oxide.
These intermediates are then coupled through nucleophilic substitution reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-[[6-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
2-[[6-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxylic acid has several scientific research applications:
Medicinal Chemistry: As an intermediate in the synthesis of Dasatinib, it plays a crucial role in developing treatments for chronic myeloid leukemia.
Biological Research: The compound is used in studies involving kinase inhibition and signal transduction pathways.
Chemical Biology: It is employed in the design and synthesis of bioactive molecules for probing biological systems.
Industrial Applications: The compound is used in the production of pharmaceuticals and as a building block for more complex chemical entities.
作用機序
The mechanism of action of 2-[[6-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxylic acid involves its role as an intermediate in the synthesis of Dasatinib. Dasatinib inhibits the BCR-ABL tyrosine kinase, which is responsible for the uncontrolled proliferation of leukemic cells. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signal transduction .
類似化合物との比較
Similar Compounds
Dasatinib: The final product in which 2-[[6-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxylic acid is an intermediate.
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile.
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of Dasatinib. Its combination of thiazole, pyrimidine, and piperazine rings provides a versatile scaffold for chemical modifications, enhancing its utility in medicinal chemistry.
特性
分子式 |
C15H20N6O3S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C15H20N6O3S/c1-10-17-12(19-15-16-9-11(25-15)14(23)24)8-13(18-10)21-4-2-20(3-5-21)6-7-22/h8-9,22H,2-7H2,1H3,(H,23,24)(H,16,17,18,19) |
InChIキー |
MGXNUQLLDXXAOP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CCO)NC3=NC=C(S3)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B8310107.png)





![(2S)-2-[(3-chlorophenyl)amino]propan-1-ol](/img/structure/B8310146.png)



